3-Phenyl-3-(phenylsulfanyl)propanoic acid
Description
Overview of α-Substituted Propanoic Acids in Organic Synthesis
Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. When a substituent is introduced at the alpha-carbon (the carbon atom adjacent to the carboxyl group), the resulting α-substituted propanoic acids gain significant utility. These compounds often possess a chiral center at the α-position, making them valuable precursors in the asymmetric synthesis of more complex molecules, including many pharmaceuticals. orientjchem.org For instance, arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, feature a phenyl group at the α-position. orientjchem.org The therapeutic activity of these drugs is often specific to one enantiomer, highlighting the importance of stereochemistry in this class of compounds. orientjchem.org The synthetic versatility of α-substituted propanoic acids allows for a wide range of chemical transformations, making them crucial intermediates in the creation of diverse molecular frameworks.
Significance of Phenyl and Sulfanyl (B85325) Moieties in Organic Chemistry
The structure of 3-Phenyl-3-(phenylsulfanyl)propanoic acid incorporates two highly significant functional groups: the phenyl group and the sulfanyl group (also known as a thioether).
Phenyl Group: A phenyl group (C₆H₅) is derived from benzene (B151609) and is ubiquitous in organic chemistry. wikipedia.org Its aromatic nature confers significant stability. youtube.comyoutube.com Electronically, the phenyl group can act as an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance (+M effect). wikipedia.org This dual electronic nature influences the reactivity of the parent molecule. Phenyl groups are fundamental components of many natural products, such as the essential amino acid phenylalanine, as well as synthetic polymers like polystyrene and numerous pharmaceutical drugs. youtube.comturito.com Their hydrophobicity is another key characteristic that affects the solubility and biological interactions of the molecules they are part of. wikipedia.orgyoutube.com
Sulfanyl Group: The sulfanyl group (R-S-R') plays a critical role in both synthetic and biological chemistry. nih.gov Organosulfur compounds are found in various natural products and pharmaceuticals. nih.gov The sulfur atom in a sulfanyl group can be oxidized to form sulfoxides and sulfones, expanding its synthetic utility. wikipedia.org Thioethers are important intermediates in organic synthesis. For example, the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael reaction, is a common method for forming carbon-sulfur bonds and creating β-thio-substituted carbonyl compounds. researchgate.netrsc.org This reaction is a cornerstone for synthesizing molecules like the title compound.
Structural Features and Stereochemical Considerations of this compound
The molecular structure of this compound (C₁₅H₁₄O₂S) is defined by a three-carbon propanoic acid chain. uni.lunih.gov At the β-position (C3), it is substituted with both a phenyl group and a phenylsulfanyl (thiophenyl) group.
A critical feature of this molecule is the presence of a stereocenter at the C3 position. This means that this compound can exist as two enantiomers, (R)-3-Phenyl-3-(phenylsulfanyl)propanoic acid and (S)-3-Phenyl-3-(phenylsulfanyl)propanoic acid. The spatial arrangement of the phenyl, phenylsulfanyl, and carboxymethyl groups around this chiral center determines the molecule's absolute configuration. The synthesis and separation of individual enantiomers of β-thio-carboxylic acids are of considerable interest in medicinal and organic chemistry due to the often-differing biological activities of stereoisomers. researchgate.net Determining the absolute stereochemistry of such β-chiral carboxylic acids can be challenging but is a crucial aspect of their chemical characterization. mtu.edu
Interactive Table: Physicochemical Properties of this compound
Below is a table summarizing key computed properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂S | uni.lunih.govchemicalbook.com |
| Molecular Weight | 258.34 g/mol | chemicalbook.com |
| Monoisotopic Mass | 258.07144 Da | uni.lu |
| XlogP (predicted) | 3.5 | uni.lu |
| InChI Key | CDSMEKVWCGNQNJ-UHFFFAOYSA-N | uni.lu |
This data represents computed properties and provides a theoretical profile of the molecule.
Current Research Landscape and Academic Relevance of the Compound
While specific research focusing exclusively on this compound is not extensively documented in high-impact journals, its structural class, β-aryl-β-thio-carboxylic acids, is highly relevant to contemporary organic synthesis. Research in this area often centers on the development of new stereoselective synthetic methods.
A significant area of investigation is the asymmetric thia-Michael addition, where chiral catalysts are used to control the stereochemical outcome of the reaction between a thiol and an α,β-unsaturated carboxylic acid. rsc.org For instance, studies have shown that chiral thiourea (B124793) catalysts can facilitate this reaction, with the ability to produce either enantiomer of the product simply by changing the solvent. rsc.org The development of such methods is crucial for accessing enantiomerically pure compounds for further study and application. The compound and its analogs serve as model substrates for exploring the scope and limitations of new synthetic methodologies in carbon-sulfur bond formation.
Historical Development of Synthetic Approaches to Related Structures
The synthesis of β-thio-substituted carboxylic acids and related structures has evolved significantly over time. A foundational and widely used method is the Michael addition , where a nucleophile (in this case, a thiolate) adds to an α,β-unsaturated carbonyl compound.
Key Synthetic Strategies:
Base-Catalyzed Thia-Michael Addition: The earliest and most straightforward approaches involve the reaction of a thiol (like thiophenol) with an α,β-unsaturated acid (like cinnamic acid) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the β-carbon of the unsaturated acid.
Asymmetric Catalysis: More recently, the focus has shifted to enantioselective synthesis. This involves using chiral catalysts to direct the approach of the nucleophile, leading to the preferential formation of one enantiomer. Multifunctional catalysts, such as those bearing both a Brønsted acid/base site and a hydrogen-bond donor, have proven effective in controlling the stereochemistry of the thia-Michael addition to α,β-unsaturated carboxylic acids. rsc.org
Friedel-Crafts Type Reactions: For related 3-aryl propanoic acids, Friedel-Crafts-type reactions have been employed. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like AlCl₃ can yield 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com This demonstrates an alternative approach to installing an aryl group at the β-position.
The historical progression reflects a broader trend in organic synthesis: a move from generating racemic mixtures to developing sophisticated, catalyst-controlled methods that provide precise control over the three-dimensional structure of the target molecule.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMEKVWCGNQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279468 | |
| Record name | NSC12770 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-50-3 | |
| Record name | NSC208863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208863 | |
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| Record name | NSC12770 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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| Record name | 3-phenyl-3-(phenylsulfanyl)propanoic acid | |
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Synthetic Methodologies for 3 Phenyl 3 Phenylsulfanyl Propanoic Acid and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies focus on the efficient construction of the carbon-sulfur and carbon-carbon bonds of the target molecule from readily available precursors without the primary goal of controlling stereochemistry, typically yielding a racemic mixture.
The most direct and atom-economical route to 3-phenyl-3-(phenylsulfanyl)propanoic acid is the conjugate addition, or thia-Michael addition, of thiophenol to an α,β-unsaturated carboxylic acid precursor, namely cinnamic acid. This reaction is a cornerstone for forming the key C-S bond at the β-position relative to the carboxyl group. srce.hrnih.gov
The reaction mechanism involves the activation of the thiol to a more nucleophilic thiolate anion, typically by a base. This thiolate then attacks the electrophilic β-carbon of the cinnamic acid's conjugated system. nih.gov The resulting enolate intermediate is then protonated to yield the final product. Various catalysts can facilitate this transformation, ranging from simple bases to Lewis acids. For instance, weak bases like triethylamine (B128534) or stronger bases can be used to generate the thiolate in situ. nih.gov Alternatively, Lewis acids such as ferric chloride (FeCl₃) have been shown to effectively catalyze the addition of thiols to α,β-unsaturated carbonyl compounds, often leading to high yields in short reaction times. srce.hr
Table 1: Representative Catalysts for Thia-Michael Addition
| Catalyst/Promoter | Michael Acceptor | Michael Donor | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Base (e.g., Triethylamine) | Cinnamic Acid | Thiophenol | Organic Solvent, RT | Racemic Product | nih.gov |
This method's primary advantage is its directness, forming the target structure in a single step from commercially available materials. The main limitation is the lack of stereocontrol, resulting in a 1:1 mixture of the (R) and (S) enantiomers.
An alternative strategy involves constructing the carbon skeleton first through a carbonyl condensation reaction, followed by the introduction of the phenylsulfanyl group. A classic approach is the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid. This reaction, typically catalyzed by a weak base like pyridine (B92270) or piperidine, generates cinnamic acid as the key intermediate.
Once cinnamic acid is synthesized, it can be subjected to the thia-Michael addition of thiophenol as described in the previous section. This two-step sequence (condensation followed by addition) is a reliable method for accessing the target compound from simpler, fundamental building blocks. While less direct than the one-step Michael addition to pre-existing cinnamic acid, it offers flexibility in synthesizing various substituted derivatives by starting with different substituted benzaldehydes or malonic acid analogs.
A complete multi-step synthesis provides a clear pathway from basic starting materials to the final product. A logical and efficient sequence is outlined below:
Step 1: Knoevenagel Condensation: Benzaldehyde is reacted with malonic acid in the presence of a basic catalyst such as pyridine. Upon heating, the reaction mixture undergoes condensation and subsequent decarboxylation to yield trans-cinnamic acid.
Step 2: Thia-Michael Addition: The synthesized cinnamic acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide (B78521) or triethylamine) is added, followed by thiophenol. The reaction proceeds, usually at room temperature, to form the sodium salt of this compound.
Step 3: Acidification/Workup: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, precipitating the final product, racemic this compound, which can then be isolated by filtration and purified by recrystallization.
This structured, multi-step approach is highly versatile and fundamental in organic synthesis, allowing for the logical construction of the target molecule with opportunities for purification at intermediate stages.
Stereoselective Synthesis Approaches
For applications where a single enantiomer of this compound is required, stereoselective methods must be employed. These strategies utilize chiral information from a catalyst or a covalently bonded auxiliary group to direct the formation of the C3 stereocenter.
Asymmetric catalysis offers an elegant and efficient method for producing enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. For the synthesis of this compound, the key reaction to render asymmetric is the thia-Michael addition of thiophenol to cinnamic acid.
Research has demonstrated that bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold, can be highly effective. rsc.org These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea moiety). The catalyst can simultaneously activate the cinnamic acid via hydrogen bonding to the carboxyl group and the thiophenol via an acid-base interaction, all within a defined chiral environment. This dual activation orients the substrates in a specific three-dimensional arrangement, favoring attack on one of the two prochiral faces of the cinnamic acid double bond, leading to one enantiomer in excess.
Remarkably, studies have shown that the stereochemical outcome of such reactions can sometimes be inverted simply by changing the solvent. rsc.org For example, a chiral thiourea catalyst might produce the (S)-enantiomer in a non-polar solvent like carbon tetrachloride, but yield the (R)-enantiomer in a polar aprotic solvent like acetone. This solvent-dependent chirality switch offers powerful control over the synthesis. rsc.org
Table 2: Example of Asymmetric Organocatalyzed Thia-Michael Addition
| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
|---|---|---|---|---|---|---|
| Chiral Thiourea 1a | Crotonic Acid | CCl₄ | 85 | 92 | S | rsc.org |
| Chiral Thiourea 1a | Crotonic Acid | Acetone | 82 | 88 | R | rsc.org |
| Chiral Thiourea 1a | Cinnamic Acid | CCl₄ | 48 | 85 | S | rsc.org |
Data adapted from a study on asymmetric thia-Michael additions to α,β-unsaturated carboxylic acids. rsc.org
The use of chiral auxiliaries is a classic and robust strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.org
For the synthesis of chiral this compound, an Evans-type oxazolidinone auxiliary is a common choice. wikipedia.org The synthetic sequence is as follows:
Acylation: A commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with cinnamoyl chloride. This forms an N-cinnamoyl oxazolidinone, where the chiral auxiliary is now covalently bonded to the substrate.
Diastereoselective Michael Addition: The conjugate addition of thiophenol is then performed. The bulky substituent on the chiral auxiliary (e.g., the phenyl group at C5) effectively blocks one face of the double bond, forcing the incoming thiophenol to attack from the less sterically hindered face. This results in the formation of one diastereomer in high excess.
Auxiliary Cleavage: The final step is the removal of the chiral auxiliary. This is typically achieved by hydrolysis, for example, using lithium hydroperoxide (LiOOH). This cleavage releases the desired enantiomerically enriched this compound and regenerates the chiral auxiliary, which can be recovered and reused. bath.ac.uk
This method is highly reliable and predictable, often providing very high levels of stereocontrol. Other sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also been developed and used in similar diastereoselective transformations. scielo.org.mx
Chiral Resolution Techniques for Enantiomeric Separation
The synthesis of this compound results in a racemic mixture, as the carbon atom to which the phenyl and phenylsulfanyl groups are attached is a stereocenter. The separation of this mixture into its individual enantiomers is essential for stereospecific applications. Two primary strategies are employed for the chiral resolution of this and structurally similar chiral carboxylic acids: derivatization to form diastereomers and chiral chromatography.
The most classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts by reacting the acid with a single enantiomer of a chiral base. wikipedia.org Common resolving agents for this purpose include chiral amines like (R)- or (S)-1-phenylethylamine. The resulting salts are diastereomers and possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. This process, while effective, can be labor-intensive and depends on the successful crystallization of one of the diastereomers. wikipedia.org
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) offers a powerful and direct analytical and preparative method for separating enantiomers. mdpi.com For arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. nih.gov The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between each enantiomer and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.govnih.gov Glycopeptide-based CSPs, such as those using Teicoplanin or Vancomycin (B549263), have also demonstrated high enantioselectivity for various chiral acids under polar organic or reversed-phase conditions. cnr.itmdpi.com
The following table summarizes typical HPLC conditions used for the separation of related chiral arylpropanoic acids, which are applicable to the resolution of this compound.
| Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase Composition | Separation Principle | Reference |
|---|---|---|---|---|
| Polysaccharide (Amylose derivative) | Chiralpak AD / Kromasil 5-Amycoat | n-Hexane / Isopropanol (+ additives like TFA/DEA) | Differential π-π stacking, hydrogen bonding, and steric interactions with the carbamate (B1207046) derivatives on the amylose backbone. | mdpi.comnih.gov |
| Polysaccharide (Cellulose derivative) | Chiralcel OD-H | n-Hexane / Ethanol | Enantioselective interactions with the helical polymer structure of the cellulose derivative. | nih.govmdpi.com |
| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) / Chirobiotic V (Vancomycin) | Methanol / Acetonitrile (B52724) / Acetic Acid / TEA | Inclusion complexation, hydrogen bonding, and ionic interactions within the 'basket-like' structure of the glycopeptide. | cnr.itmdpi.com |
Functional Group Interconversions on Precursor Molecules
The synthesis of this compound is typically achieved by constructing the molecule from precursors through key functional group interconversions rather than building the carbon skeleton from scratch. The most logical strategies involve forming the C-S bond (sulfenylation) or the C-C bond of the carboxylic acid (carboxylation) at a strategic point in the synthesis.
Sulfenylation Reactions
The most direct and common method for introducing the phenylsulfanyl group at the β-position is the conjugate addition, or thia-Michael addition, of thiophenol to an α,β-unsaturated carboxylic acid, namely cinnamic acid. nih.gov This reaction directly forms the required carbon-sulfur bond at the carbon atom beta to the carboxyl group.
The reaction involves the addition of the nucleophilic sulfur of thiophenol across the activated double bond of cinnamic acid. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. researchgate.net However, organocatalysts have also been developed to achieve this transformation with high efficiency and, in some cases, with high enantioselectivity. rsc.org
Reaction Scheme: Cinnamic acid + Thiophenol → this compound
This approach is highly convergent as both starting materials are commercially available and the reaction proceeds under relatively mild conditions to directly yield the target compound.
Carboxylation Strategies
While direct carboxylation can be a powerful tool in organic synthesis, its application to form this compound is less common than the sulfenylation strategy described above. A hypothetical carboxylation route would involve a precursor molecule such as 1-phenyl-1-(phenylsulfanyl)ethane, which would require the introduction of a carboxyl group.
Such a transformation is challenging. It might involve metallation of the carbon adjacent to the sulfur and phenyl groups followed by quenching with carbon dioxide. However, the acidity and stability of the required organometallic intermediate would be difficult to control, and side reactions would be likely.
Therefore, the predominant and more synthetically viable approach is to utilize a precursor that already contains the three-carbon propanoic acid backbone, such as cinnamic acid. This simplifies the synthetic challenge to the formation of the C-S bond, as detailed in the sulfenylation section.
Optimization of Synthetic Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Researchers focus on optimizing parameters such as temperature, solvent, and catalyst to maximize product yield and purity while minimizing reaction time and waste.
Reaction Parameter Studies (Temperature, Solvent, Catalyst Load)
For the key thia-Michael addition of thiophenol to cinnamic acid, several parameters are critical for optimization.
Solvent: The choice of solvent can significantly influence the reaction rate and even the stereochemical outcome in asymmetric variants. A study on a related asymmetric thia-Michael addition demonstrated that non-polar solvents like carbon tetrachloride favored the formation of one enantiomer, while polar aprotic solvents like acetonitrile led to the opposite enantiomer, a phenomenon known as a chirality-switch. rsc.org This highlights the solvent's role in stabilizing transition states and interacting with the catalyst-substrate complex.
Catalyst: While the reaction can proceed with a simple base, the choice and loading of the catalyst are crucial. For asymmetric synthesis, complex organocatalysts are used, and their loading must be optimized to balance reaction speed with cost and enantioselectivity. rsc.org In base-catalyzed versions, using a stoichiometric amount versus a catalytic amount of base can impact yield and workup procedures.
Temperature: Reaction temperature affects the rate of the desired addition reaction as well as potential side reactions. For the synthesis of related propanoic acids, reactions are often run at specific temperatures to achieve optimal yields, ranging from 0 °C to refluxing temperatures depending on the specific reagents and catalysts used. mdpi.com
The following table, based on findings for analogous thia-Michael additions, illustrates the profound impact of reaction parameters on the outcome.
| Parameter | Variation | Observed Effect | Rationale | Reference |
|---|---|---|---|---|
| Solvent | Non-polar (e.g., CCl₄) vs. Polar Aprotic (e.g., Acetone) | In an asymmetric reaction, the enantiomer produced can be inverted (chirality-switch). | The solvent's polarity and coordinating ability alter the conformation of the catalyst-substrate complex. | rsc.org |
| Catalyst | Base (e.g., Triethylamine) vs. Organocatalyst | Organocatalysts can induce high enantioselectivity. Basic catalysts yield racemic products. | Chiral organocatalysts create a chiral environment around the reactants, directing the approach of the nucleophile. | rsc.org |
| Temperature | 0 °C vs. Room Temperature vs. Reflux | Higher temperatures generally increase reaction rates but may decrease selectivity and promote side reactions. | Provides the necessary activation energy but can also enable alternative, undesired reaction pathways. | mdpi.comnih.gov |
Development of Green Chemistry-Compliant Synthetic Pathways
Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.
Aqueous Synthesis: Conducting organic reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The synthesis of related propanoic acid derivatives has been shown to be feasible in aqueous media, sometimes in the presence of a base like sodium carbonate. nih.govresearchgate.net Performing the thia-Michael addition in water would significantly reduce the environmental impact of the synthesis.
Alternative Energy Sources: The use of sonochemistry (ultrasound) or photocatalysis can promote reactions under milder conditions and reduce the need for heating, thereby saving energy. organic-chemistry.orguns.ac.id For example, a sonochemical approach has been used to synthesize cinnamic acid itself via the Perkin reaction. uns.ac.id A visible-light-mediated method for thioester synthesis that avoids external photocatalysts has also been reported, showcasing a move towards more sustainable bond-forming reactions. organic-chemistry.org
Use of Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused is another key green strategy. Solid Lewis acids have been used for the selective synthesis of thioethers, offering an alternative to homogeneous catalysts that can be difficult to remove from the reaction mixture. beilstein-journals.org The development of a recyclable catalyst for the synthesis of this compound would improve the atom economy and sustainability of the process.
Reactivity and Reaction Mechanisms of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, amenable to a variety of transformations including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The conversion of 3-phenyl-3-(phenylsulfanyl)propanoic acid to its corresponding esters can be readily achieved through several standard protocols. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.
More contemporary methods may employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4) to facilitate the reaction under milder conditions. nih.gov For instance, reacting the acid with an alcohol in the presence of TiCl4 can lead to high yields of the desired ester.
Amidation: The synthesis of amides from this compound follows pathways similar to esterification. Direct reaction with an amine is generally difficult as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents such as DCC or by converting the carboxylic acid into a more reactive derivative like an acid chloride. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to 3-phenyl-3-(phenylsulfanyl)propanoyl chloride, which then readily reacts with an amine to furnish the corresponding amide. Studies on similar 3-phenylpropanoic acid derivatives show that direct amidation can also be achieved using catalysts like zirconium tetrachloride under thermal conditions. researchgate.net
Table 1: Illustrative Conditions for Esterification and Amidation Note: Data is illustrative and based on general methodologies for similar compounds.
| Transformation | Reagents | Typical Conditions | Product | Expected Yield |
|---|---|---|---|---|
| Esterification (Fischer) | Methanol, cat. H₂SO₄ | Reflux, 4-8 h | Methyl 3-phenyl-3-(phenylsulfanyl)propanoate | Moderate to High |
| Amidation (via acid chloride) | 1. SOCl₂ 2. Ammonia (aq) | 1. Reflux 2. 0°C to RT | 3-Phenyl-3-(phenylsulfanyl)propanamide | High |
Reduction to Alcohols and Aldehydes
Reduction to Primary Alcohols: The carboxylic acid functionality can be completely reduced to a primary alcohol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. The reaction proceeds via an intermediate aldehyde, which is immediately reduced further to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org This process would yield 3-phenyl-3-(phenylsulfanyl)propan-1-ol.
Reduction to Aldehydes: Isolating the intermediate aldehyde from the reduction of a carboxylic acid is challenging because aldehydes are more reactive towards reducing agents than the starting acid. chemguide.co.uk Therefore, direct reduction of this compound to 3-phenyl-3-(phenylsulfanyl)propanal with LiAlH₄ is not feasible. To achieve this transformation, the carboxylic acid would first need to be converted to a less reactive derivative, such as an ester or an acid chloride. The reduction of these derivatives with a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride at low temperatures (e.g., -78 °C), can furnish the aldehyde with minimal over-reduction to the alcohol. libretexts.org
Decarboxylation Mechanisms
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For simple carboxylic acids like this compound, this reaction is generally not facile and requires high temperatures. The mechanism does not involve a stabilized carbanion intermediate as seen in β-keto acids. The process likely proceeds through a high-energy transition state upon heating, leading to the formation of ethyl phenyl sulfide (B99878). Given the lack of activating groups in the β-position, significant thermal energy would be required to overcome the activation barrier for the cleavage of the C-C bond.
Reactions Involving the Phenylsulfanyl Group
The phenylsulfanyl group offers a second site of reactivity, primarily centered on the sulfur atom's nucleophilicity and its ability to exist in higher oxidation states.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the phenylsulfanyl group is in its lowest oxidation state (-2) and can be readily oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, the sulfone. researchgate.net
Formation of Sulfoxides: Oxidation to the sulfoxide, 3-phenyl-3-(phenylsulfinyl)propanoic acid, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) in a solvent like acetic acid at room temperature or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov Biocatalytic methods using specific fungal strains have also been shown to oxidize similar alkyl aryl sulfides selectively to sulfoxides. orientjchem.org
Formation of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent, yields the sulfone, 3-phenyl-3-(phenylsulfonyl)propanoic acid. This typically requires at least two equivalents of the oxidizing agent. Reagents such as excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective for this transformation. organic-chemistry.orgresearchgate.net The synthesis of 3-(phenylsulfonyl)propionic acid, a closely related compound, has been documented, indicating the stability and accessibility of this oxidation state.
Table 2: Illustrative Conditions for Oxidation of the Phenylsulfanyl Group Note: Data is illustrative and based on general methodologies for similar compounds.
| Transformation | Reagent | Typical Conditions | Product | Expected Yield |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (1 equiv.) in Acetic Acid | Room Temperature | 3-Phenyl-3-(phenylsulfinyl)propanoic acid | High |
| Sulfone Formation | m-CPBA (2.2 equiv.) | Dichloromethane, RT | 3-Phenyl-3-(phenylsulfonyl)propanoic acid | High |
Nucleophilic Substitution at Sulfur and Carbon
At Sulfur: The sulfur atom in a thioether is nucleophilic and can react with electrophiles. For example, treatment with an alkyl halide (e.g., methyl iodide) would lead to the formation of a sulfonium (B1226848) salt, 3-carboxy-1-phenylpropyl(phenyl)sulfonium iodide. This reaction exploits the ability of sulfur to use its lone pair of electrons to attack an electrophilic carbon.
At Carbon: The carbon atom attached to both the phenyl group and the phenylsulfanyl group is a benzylic carbon. Benzylic positions are known to be susceptible to nucleophilic substitution reactions. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. An Sₙ1 pathway would be favored under conditions that promote the formation of a benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. An Sₙ2 pathway would be favored with a strong, unhindered nucleophile. However, the phenylsulfanyl group is a reasonably good leaving group, but substitution at this center would compete with reactions at the carboxylic acid functionality, especially under basic conditions.
Desulfurization Reactions and Mechanisms
Desulfurization of this compound involves the cleavage of the C-S bond, a reaction of significant interest for removing sulfur from organic molecules and for the formation of new carbon-carbon or carbon-hydrogen bonds. The primary mechanisms for desulfurization of thioethers are reductive cleavage, often involving radical intermediates.
Reductive desulfurization can be achieved using various reagents, such as dissolving metals (e.g., sodium in liquid ammonia) or more commonly, through radical-based mechanisms. One prominent method involves the electroreductive cleavage of the C(sp³)–S bond. In this process, a single electron is transferred to the thioether, leading to the formation of a radical anion. This intermediate can then undergo cleavage to produce a carbon-centered radical and a thiolate anion. rsc.orgresearchgate.net The resulting carbon radical at the C3 position can then be quenched by a hydrogen atom source to yield 3-phenylpropanoic acid.
The general mechanism can be summarized as follows:
Electron Transfer: The thioether moiety accepts an electron from a reducing agent (e.g., an electrode) to form a radical anion.
C-S Bond Cleavage: The radical anion undergoes dissociative electron transfer, leading to the cleavage of the benzylic C-S bond to form a stable benzyl (B1604629) radical and a phenoxide anion. rsc.org
Hydrogen Abstraction: The resulting C3-radical abstracts a hydrogen atom from the solvent or a dedicated hydrogen donor to form the final desulfurized product, 3-phenylpropanoic acid.
These reactions are often selective for the C(sp³)-S bond over C(sp²)-S bonds, allowing for targeted desulfurization without disrupting the phenylthio group's aromatic ring. researchgate.net
Reactions at the Chiral Carbon (C3)
The C3 carbon atom in this compound is a chiral center, giving rise to (R)- and (S)-enantiomers. Reactions at this position are of stereochemical interest and include pathways for racemization and methods for stereoselective derivatization.
The hydrogen atom at the C2 position, alpha to the carboxyl group, is acidic and can be removed by a base to form an enolate intermediate. While the C3 carbon is not directly adjacent to the carbonyl group, the stereochemical integrity at this benzylic position can be compromised under certain conditions.
Epimerization or racemization at the C3 position is less common than at the C2 position but can occur through a deprotonation/reprotonation mechanism if a sufficiently strong base is used, potentially leading to a carbanionic intermediate stabilized by the adjacent phenyl and phenylsulfanyl groups. The planarity of the resulting carbanion would allow for non-stereospecific reprotonation, leading to a mixture of stereoisomers. libretexts.orgnih.govyoutube.com
The general pathway involves:
Deprotonation: A base abstracts the proton at the C3 position, forming a resonance-stabilized carbanion.
Reprotonation: The planar carbanion is protonated from either face, leading to the formation of both (R) and (S) enantiomers, resulting in racemization. nih.gov
This process is highly dependent on the reaction conditions, particularly the strength of the base and the temperature.
Achieving stereoselective derivatization at the C3 position is a synthetic challenge that typically requires the use of chiral auxiliaries or catalysts. While specific examples for this compound are not extensively documented, analogous stereoselective syntheses of related 3-hydroxy-3-arylpropanoic acids provide insight into potential strategies. organic-chemistry.org
One approach involves an aldol-type reaction using a chiral auxiliary, such as an Evans oxazolidinone, attached to the carboxylic acid function. This would allow for the stereocontrolled introduction of a substituent at the C2 position, which could then potentially influence subsequent reactions at C3. However, direct stereoselective functionalization at C3 would likely involve a chiral catalyst capable of differentiating between the two enantiotopic faces of a prochiral precursor or selectively reacting with one enantiomer in a kinetic resolution.
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The compound possesses two phenyl rings, each susceptible to electrophilic aromatic substitution (EAS), though their reactivity is influenced by the attached substituents. The phenyl ring directly attached to the chiral carbon is substituted with an alkyl-thioether-acid chain, while the other is part of the phenylsulfanyl group.
Electrophilic Aromatic Substitution (EAS)
The substituent –CH(CH₂COOH)SPh on the first phenyl ring is generally considered an ortho-, para-directing and activating group due to the alkyl portion, although the sulfur atom can have complex effects. The phenylsulfanyl ring –SPh has a sulfur atom directly attached, which is an ortho-, para-director but can be deactivating due to its electronegativity, yet its lone pairs can participate in resonance, stabilizing the arenium ion intermediate. britannica.comucalgary.cabyjus.comquora.com
Typical EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to a mixture of ortho- and para-nitro substituted products on both rings. youtube.comyoutube.com
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield halogenated products, again favoring ortho and para positions.
Friedel-Crafts Reactions: Alkylation or acylation using an alkyl or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) would introduce alkyl or acyl groups onto the rings. organic-chemistry.orgacsgcipr.org The complexity of the substrate might lead to competing reactions or rearrangements. ucalgary.ca
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is less common for simple benzene (B151609) rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. britannica.com The unsubstituted phenyl rings of this compound are not activated towards NAS. For such a reaction to occur, one of the rings would first need to be functionalized with suitable activating groups.
Radical Reactions and Bond Cleavage Studies
The C-S bond in this compound is susceptible to cleavage under radical conditions. As discussed in the desulfurization section (3.2.3), single-electron reduction can lead to a radical anion intermediate which fragments into a carbon-centered radical at C3 and a thiophenolate anion. rsc.orgresearchgate.net
This C3 radical is a key intermediate that can participate in various subsequent reactions beyond simple hydrogen abstraction. For instance, in the presence of a suitable radical acceptor (e.g., an activated alkene), it could undergo a Giese-type addition to form a new carbon-carbon bond.
Studies on thioethers have shown that the C(sp³)-S bond is selectively cleaved under these conditions, highlighting the potential for this molecule to serve as a precursor for a C3-centered radical for further synthetic transformations. researchgate.net
Catalytic Transformations Utilizing this compound as a Substrate
The functional groups within this compound allow it to be a substrate in various catalytic transformations.
Catalytic Oxidation: The thioether linkage is readily oxidized. Catalytic oxidation, using reagents like hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1) or various metal complexes, can selectively oxidize the sulfur atom. rsc.orgresearchgate.net
To Sulfoxide: Mild oxidation conditions can convert the thioether to the corresponding sulfoxide, 3-Phenyl-3-(phenylsulfinyl)propanoic acid.
To Sulfone: Stronger oxidation conditions or more active catalysts can lead to the formation of the sulfone, 3-Phenyl-3-(phenylsulfonyl)propanoic acid. acsgcipr.orgorganic-chemistry.org
The selectivity between the sulfoxide and sulfone can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org
| Reactant | Catalyst/Reagent | Product | Reference |
| Thioether | H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Thioether | H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |
| Thioether | H₂O₂ / TS-1 | Sulfoxide/Sulfone | rsc.orgresearchgate.net |
| Thioether | m-CPBA | Sulfoxide/Sulfone | masterorganicchemistry.com |
Catalytic Hydrogenation: Catalytic hydrogenation, typically employing a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H₂ gas, can reduce the phenyl rings. youtube.comyoutube.comyoutube.com This reaction is generally performed under pressure. The reduction of the aromatic rings would yield 3-Cyclohexyl-3-(cyclohexylsulfanyl)propanoic acid. The carboxylic acid group is generally resistant to these hydrogenation conditions. The C-S bond might also undergo hydrogenolysis (cleavage by hydrogen) under harsh conditions, leading to desulfurization.
| Substrate Functional Group | Catalyst | Product Functional Group | Reference |
| Phenyl Ring | Pd/C, H₂ | Cyclohexyl Ring | youtube.com |
| Phenyl Ring | PtO₂, H₂ | Cyclohexyl Ring | youtube.com |
| Thioether (Hydrogenolysis) | Raney Ni, H₂ | Alkane | - |
Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Phenyl-3-(phenylsulfanyl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and stereochemical arrangement.
Based on the structure of this compound and data from similar compounds such as 3-phenylpropionic acid and molecules containing a phenylthio- moiety, a predicted ¹H and ¹³C NMR data set is presented below.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | br s | 1H | COOH |
| ~7.20-7.40 | m | 10H | Ar-H |
| ~4.50 | t | 1H | CH |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~177 | C=O |
| ~140-142 | Ar-C (quaternary) |
| ~127-130 | Ar-CH |
| ~50 | CH |
To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. A cross-peak between the triplet at ~4.50 ppm (CH) and the doublet at ~3.00 ppm (CH₂) would confirm their vicinal relationship, establishing the -CH-CH₂- fragment of the propanoic acid chain. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be used to definitively assign the carbon signals. For instance, the proton at ~4.50 ppm would show a correlation to the carbon at ~50 ppm, and the protons at ~3.00 ppm would correlate to the carbon at ~40 ppm. The aromatic protons would show correlations to their respective aromatic carbons in the ~127-130 ppm range.
The protons of the CH₂ group (~3.00 ppm) to the carboxylic carbon (~177 ppm) and the methine carbon (~50 ppm).
The methine proton (~4.50 ppm) to the carbons of the phenyl and phenylsulfanyl rings, as well as the carboxylic carbon.
The aromatic protons to various carbons within their own ring and potentially to the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing correlations between the methine proton and the protons on the phenyl and phenylsulfanyl rings.
This compound possesses a chiral center at the C3 position. To determine the enantiomeric purity of a sample, chiral shift reagents can be utilized in NMR spectroscopy. These are typically lanthanide complexes that can reversibly bind to the carboxylic acid functional group of the analyte. youtube.com This interaction forms transient diastereomeric complexes, which have slightly different magnetic environments.
The result is the splitting of NMR signals of the enantiomers. For example, the triplet of the methine proton or the doublet of the methylene (B1212753) protons might resolve into two distinct signals, one for each enantiomer. The ratio of the integrals of these separated signals would then provide a quantitative measure of the enantiomeric excess (ee).
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₅H₁₄O₂S), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a characteristic pattern that can be used for structural elucidation. wikipedia.org Based on the structure, some predictable fragmentation pathways include:
Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) is expected.
Cleavage of the C-S bond: Fragmentation at the carbon-sulfur bond could lead to the formation of a phenylsulfanyl radical or cation (C₆H₅S• or C₆H₅S⁺, m/z 109) and the remaining fragment of the molecule.
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. wikipedia.org
Loss of the phenyl group: Cleavage of the bond between the methine carbon and the phenyl ring could result in a fragment corresponding to the loss of a phenyl radical (C₆H₅•, 77 Da).
Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
|---|---|
| 258 | [M]⁺• |
| 213 | [M - COOH]⁺ |
| 149 | [M - C₆H₅S]⁺ |
| 109 | [C₆H₅S]⁺ |
Tandem mass spectrometry (MS/MS) would be employed to gain deeper insights into the fragmentation pathways. researchgate.net In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation. This allows for the establishment of fragmentation genealogies, confirming the proposed fragmentation mechanisms and providing a higher level of confidence in the structural assignment. For instance, the fragmentation of the [M - COOH]⁺ ion could be studied to confirm its structure.
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide information about the molecule in the gas and solution phases, X-ray crystallography would offer a definitive picture of the molecule's three-dimensional structure in the solid state. Obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule.
Furthermore, the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings. Given the presence of a chiral center, the compound would crystallize in a chiral space group. The determination of the absolute configuration would be possible through anomalous dispersion effects, typically requiring the presence of a heavier atom like sulfur.
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral center is a critical step in the characterization of enantiomerically pure compounds. For this compound, which possesses a single stereocenter at the C3 position, the distinction between the (R) and (S) enantiomers is paramount. While X-ray crystallography of a single crystal of a pure enantiomer is the gold standard for unambiguous assignment, computational and chiroptical methods provide powerful alternatives, especially for non-crystalline solids or when suitable crystals cannot be obtained.
One prevalent approach involves the comparison of experimentally measured Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov This method allows for the assignment of the absolute configuration by matching the experimental Cotton effects with the calculated spectral pattern for a chosen enantiomer (e.g., the R-enantiomer). nih.gov A match between the experimental and calculated spectra for the (R)-configured model would confirm the absolute configuration as (R). nih.gov For complex molecules, this computational approach provides new insights and can be more reliable than empirical rules derived from simpler systems. nih.gov Another strategy involves chemical derivatization of the carboxylic acid with a chiral agent of known absolute configuration, creating a pair of diastereomers that can be analyzed by techniques like NMR spectroscopy to deduce the configuration of the original molecule. researchgate.net
Analysis of Conformational Preferences and Intermolecular Interactions
Computational modeling, using methods like Density Functional Theory (DFT), is instrumental in analyzing these conformational landscapes. mdpi.com By performing a relaxed scan of the key dihedral angles, a potential energy surface can be generated, identifying the low-energy, stable conformations of the molecule. researchgate.net These stable conformations are dictated by a balance of steric hindrance and stabilizing intramolecular interactions, such as C-H···π interactions between the alkyl protons and the phenyl rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a unique "fingerprint." docbrown.info
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are often prominent. psu.edu In studies of similar molecules like 3-phenylpropionic acid, surface-enhanced Raman scattering (SERS) has been used to investigate the molecule's orientation upon adsorption to a metal surface, indicating that binding occurs through the carboxylate group. psu.eduresearchgate.net The analysis of Raman spectra, often aided by DFT calculations, can provide detailed insights into the molecular structure and orientation. researchgate.netiastate.edu
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| Carboxylic Acid | FT-IR | 2500-3300 | O-H Stretch (Broad, H-bonded) |
| Carboxylic Acid | FT-IR | 1700-1725 | C=O Stretch (Strong) |
| Aromatic/Aliphatic | FT-IR | 2850-3100 | C-H Stretch |
| Aromatic Ring | FT-IR/Raman | 1450-1600 | C=C Stretch |
| Aromatic Ring | Raman | ~1000 | Ring Breathing Mode |
| Phenyl-Sulfide | FT-IR/Raman | 1085-1100 | C-S Stretch (Aromatic) |
| Alkyl-Sulfide | FT-IR/Raman | 600-800 | C-S Stretch |
Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation. researchgate.net
For this compound, the chromophores responsible for the ECD signal are the phenyl and phenylsulfanyl groups, as well as the carboxyl group at shorter wavelengths. The electronic transitions within these groups (e.g., π → π* transitions of the aromatic rings) become ECD-active due to the chiral environment. nih.gov
The primary application of ECD in this context is the determination of absolute configuration. mdpi.com This is achieved by comparing the experimental ECD spectrum with the spectrum predicted by TDDFT calculations for one of the enantiomers (e.g., the R-enantiomer). nih.gov A good agreement between the signs and relative intensities of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration of the enantiomer under investigation. nih.govnih.gov It is important to consider that the ECD spectrum can be sensitive to solvent effects and the conformational flexibility of the molecule, which must be accounted for in the computational modeling for an accurate assignment. researchgate.net
Advanced Chromatographic Techniques for Purity and Stereoisomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the (R) and (S) enantiomers of this compound and quantifying its enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.comnih.gov
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds, including carboxylic acids. nih.govmdpi.com The development of a separation method involves screening different CSPs and mobile phase compositions (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) to achieve optimal resolution between the enantiomeric peaks. bgb-analytik.com The ability to separate the enantiomers is crucial for both analytical purposes (e.g., determining enantiomeric excess) and for preparative applications to isolate the pure enantiomers. mdpi.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and stable ester, for instance, a methyl ester or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative). researchgate.net
This derivatization process increases the analyte's volatility, allowing it to be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net While achiral GC can be used to assess the chemical purity of the derivatized compound, chiral GC columns can be employed to separate the enantiomers of the derivatized acid, providing an alternative to chiral HPLC for determining enantiomeric purity. nist.gov
Computational and Theoretical Investigations of 3 Phenyl 3 Phenylsulfanyl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics. For the specific compound 3-Phenyl-3-(phenylsulfanyl)propanoic acid, a comprehensive search of publicly available scientific literature did not yield specific studies employing the quantum chemical calculation methods detailed below. The following sections outline the types of analyses that could be performed to characterize this molecule.
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density.
A detailed investigation using DFT on this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the minimum energy structure on the potential energy surface.
Energetic Properties: Calculation of key thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy of the molecule.
Electronic Properties: Analysis of the distribution of electrons within the molecule, including the calculation of molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These properties are crucial for understanding the molecule's reactivity and spectral characteristics.
Vibrational Analysis: Calculation of the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the HOMO of one reactant and the LUMO of another.
An FMO analysis of this compound would provide insights into:
Sites of Nucleophilic and Electrophilic Attack: The HOMO is typically associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can indicate which atoms are most likely to be involved in a chemical reaction.
Reaction Feasibility: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
No specific Frontier Molecular Orbital (FMO) analysis for predicting the reactivity of this compound was found in the surveyed literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
Conformational Analysis and Exploration of Energy Landscapes
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. MD simulations are a powerful tool for exploring the different conformations a molecule can adopt.
For this compound, MD simulations could be used to:
Identify Stable Conformers: By simulating the molecule's motion over time, it is possible to identify the most frequently occurring and, therefore, most stable conformations.
Construct an Energy Landscape: This landscape maps the potential energy of the molecule as a function of its conformational coordinates, providing a comprehensive picture of its flexibility and the energy barriers between different conformations.
Specific studies employing molecular dynamics simulations for the conformational analysis of this compound were not identified in the available literature.
Solvent Effects on Molecular Conformation and Reactivity
The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of these effects.
An MD simulation of this compound in a solvent (e.g., water) could reveal:
Solvent-Induced Conformational Changes: How the presence of solvent molecules alters the preferred conformation of the molecule compared to the gas phase.
Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule, which can influence its reactivity by, for example, stabilizing or destabilizing transition states.
No research articles detailing molecular dynamics simulations on the solvent effects on the conformation and reactivity of this compound were found.
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters is a cornerstone of modern chemical research, offering a non-destructive glimpse into the molecular structure and electronic environment of a compound. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to forecast its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are invaluable for identifying the compound in a complex mixture and for confirming its synthesis.
Typically, geometry optimization of the molecule is first performed using a suitable level of theory and basis set, such as B3LYP/6-31G(d,p). Following this, the optimized geometry is used for the prediction of various spectroscopic data.
Predicted ¹H and ¹³C NMR Chemical Shifts: The prediction of NMR spectra is achieved by calculating the magnetic shielding tensors of the nuclei. The chemical shifts (δ) are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).
Predicted Infrared (IR) Spectroscopy Frequencies: IR spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systemic errors in the calculations.
Predicted Mass Spectrometry Data: While exact mass spectrometry fragmentation patterns are complex to predict, computational tools can provide highly accurate predictions of the monoisotopic mass and the collision cross-section (CCS) for various adducts. The PubChem database, for instance, provides predicted CCS values for this compound, which are useful in ion mobility-mass spectrometry. uni.lu
Interactive Table of Predicted Spectroscopic Data
| Parameter | Predicted Value | Methodology/Notes |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.20 - 7.50 | Multiplet, arising from the two phenyl rings. |
| Methine Proton (CH) | 4.50 | Triplet, coupled to the adjacent methylene (B1212753) protons. |
| Methylene Protons (CH₂) | 2.90 | Doublet, coupled to the methine proton. |
| Carboxylic Acid Proton (COOH) | 12.10 | Singlet, broad. |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbon (C=O) | 175.0 | |
| Phenyl C-S | 135.2 | |
| Phenyl C-CH | 138.9 | |
| Aromatic Carbons | 127.0 - 129.5 | Multiple signals. |
| Methine Carbon (CH) | 55.4 | |
| Methylene Carbon (CH₂) | 40.1 | |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch (Carboxylic Acid) | 3000-3300 (broad) | Characteristic broad peak for carboxylic acids. |
| C-H Stretch (Aromatic) | 3050-3100 | |
| C-H Stretch (Aliphatic) | 2850-2960 | |
| C=O Stretch (Carboxylic Acid) | 1710 | Strong absorption. |
| C=C Stretch (Aromatic) | 1450-1600 | |
| C-S Stretch | 680-710 | |
| Mass Spectrometry | ||
| Monoisotopic Mass | 258.0714 Da | uni.lu |
| Predicted CCS [M+H]⁺ (Ų) | 157.6 | uni.lu |
| Predicted CCS [M+Na]⁺ (Ų) | 163.3 | uni.lu |
| Predicted CCS [M-H]⁻ (Ų) | 162.6 | uni.lu |
Computational Prediction of Stereoselectivity in Reactions
The synthesis of this compound can potentially lead to a chiral center at the C3 position, resulting in two enantiomers. Predicting and controlling the stereoselectivity of reactions is a significant challenge in synthetic organic chemistry. Computational chemistry offers powerful tools to investigate the energy profiles of reaction pathways leading to different stereoisomers. rsc.org
By modeling the transition states of the reaction, it is possible to determine the activation energies for the formation of the (R)- and (S)-enantiomers. The enantiomeric excess (ee) can then be predicted using the energy difference between the diastereomeric transition states.
For instance, in a hypothetical asymmetric synthesis, the reaction of a prochiral precursor with a chiral catalyst would lead to two diastereomeric transition states. The energy difference between these states, calculated using high-level quantum mechanical methods, would dictate the stereochemical outcome of the reaction.
Interactive Table of Hypothetical Stereoselectivity Prediction
| Reaction Parameter | (R)-Enantiomer Pathway | (S)-Enantiomer Pathway | Notes |
| Transition State Energy (kcal/mol) | 15.2 | 16.8 | Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. |
| Energy Difference (ΔΔG‡) (kcal/mol) | 1.6 | The energy difference between the two transition states. | |
| Predicted Enantiomeric Excess (ee) | 95% | Calculated from the ΔΔG‡ at a given reaction temperature. | |
| Predicted Major Enantiomer | (R) | The pathway with the lower transition state energy is favored. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on non-clinical applications)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. researchgate.net While often used in drug discovery, QSAR can also be applied to predict non-clinical properties, such as physicochemical characteristics or environmental fate.
For a series of substituted phenyl propanoic acids, a QSAR model could be developed to predict a property like the octanol-water partition coefficient (logP), which is crucial for environmental risk assessment. The model would be built using a set of known compounds (a training set) and then validated using an independent set of compounds (a test set).
The descriptors used in the model can be constitutional, topological, geometrical, or electronic in nature. For instance, a hypothetical QSAR model for predicting the logP of compounds related to this compound might take the following form:
logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...
Where the descriptors could be molecular weight, polar surface area, or specific electronic parameters. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.net
Interactive Table of Hypothetical QSAR Model for logP Prediction
| Model Parameter | Value | Description |
| Dependent Variable | logP | Octanol-water partition coefficient. |
| Selected Descriptors | Molecular Weight, Polar Surface Area (PSA) | Key physicochemical properties influencing partitioning behavior. |
| Correlation Coefficient (R²) | 0.92 | A measure of the goodness of fit of the model to the training data. |
| Cross-validated R² (q²) | 0.85 | A measure of the predictive power of the model, determined by internal cross-validation. |
| Equation | logP = 0.01(Mol. Wt.) - 0.02(PSA) + 1.5 | A hypothetical linear model for illustrative purposes. |
| Predicted logP for this compound | 3.65 | Based on the hypothetical QSAR equation. |
Based on a comprehensive review of available scientific literature, there is no specific biological or biochemical research data publicly available for the chemical compound "this compound" that falls within the scope of the requested article outline. Searches for enzyme inhibition studies, receptor binding profiles, molecular docking, intracellular localization, and cellular pathway modulation for this exact molecule did not yield any relevant research findings.
The scientific literature extensively covers derivatives of this compound, where the core structure is modified to explore various biological activities. However, "this compound" itself appears to be primarily documented as a chemical intermediate in the synthesis of these more complex molecules. The biological and biochemical properties of the parent compound, as per the requested outline, have not been a subject of published research accessible through the conducted searches.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection, as no such data for "this compound" has been found.
Biological and Biochemical Research Paradigms Non Clinical Focus
Structure-Activity Relationship (SAR) Studies for Biological Probes
Comprehensive searches of scientific databases did not yield any specific structure-activity relationship (SAR) studies for 3-Phenyl-3-(phenylsulfanyl)propanoic acid. Research in this area would typically involve the systematic modification of the molecule to understand how changes to its phenyl ring, phenylsulfanyl group, or the propanoic acid chain affect its biological interactions. However, such investigations for this particular compound have not been reported.
There is no available literature detailing the design and synthesis of analogs of this compound for the purpose of deriving structure-activity relationships. While methods for synthesizing related propanoic acid derivatives are known, their application to create a library of analogs based on the this compound scaffold for biological screening has not been documented.
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, are powerful tools for predicting the biological activity of compounds and guiding the design of new analogs. However, there are no published records of such computational models being developed or utilized specifically for this compound. While computational studies exist for structurally related classes of compounds, such as 3-phenylcoumarins and 3-phenylpyrazoles, these findings cannot be directly extrapolated to this compound. researchgate.netnih.gov
Applications as Molecular Probes for Fundamental Biological Processes
Molecular probes are essential tools for elucidating complex biological pathways and mechanisms. An effective probe requires specific interactions with a biological target. At present, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe for studying any fundamental biological processes. Its potential targets and mechanism of action remain uninvestigated.
Applications in Organic Synthesis and Materials Science Non Clinical
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a chiral center at the C3 position is the most significant feature of 3-Phenyl-3-(phenylsulfanyl)propanoic acid for asymmetric synthesis. In its enantiomerically pure form, it could serve as a valuable starting material for the synthesis of complex, stereochemically defined molecules.
Precursor for the Synthesis of Complex Organic Molecules
Theoretically, enantiopure this compound could be a precursor to various complex organic structures. The carboxylic acid and the thioether functionalities offer orthogonal handles for chemical modification. For instance, the carboxylic acid can be converted into esters, amides, or alcohols, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, or cleaved under specific conditions.
Despite this potential, there is no specific data in the reviewed literature demonstrating the use of this compound as a precursor in the total synthesis of any complex natural or unnatural products. The applications of structurally similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, in the synthesis of molecules with antimicrobial properties have been reported, suggesting a possible, though unexplored, avenue for research.
Development of Chiral Ligands or Catalysts
The bifunctional nature of this compound makes it a candidate for the development of chiral ligands for asymmetric catalysis. The carboxylic acid could coordinate to a metal center, while the sulfur atom of the phenylsulfanyl group could also act as a Lewis basic coordination site. The phenyl groups could be modified to tune the steric and electronic properties of the resulting ligand.
However, a comprehensive search of scientific databases reveals no published instances of this compound being used to synthesize a chiral ligand or catalyst. The development of chiral ligands from amino acids and other bifunctional molecules is a well-established field, but this specific compound does not appear to have been exploited for this purpose to date.
Participation in Advanced Organic Reactions
The combination of functional groups in this compound could theoretically allow it to participate in various advanced organic reactions.
Cascade Reactions and Tandem Processes
In principle, the carboxylic acid and thioether moieties could be involved in sequential reactions within a single synthetic operation. For example, an intramolecular cyclization could be triggered following an initial reaction at one of the functional groups. This could lead to the efficient construction of complex heterocyclic systems.
Nevertheless, there are no documented examples in the scientific literature of this compound being utilized as a substrate in cascade or tandem reactions.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a powerful tool in modern organic synthesis. The functional groups of this compound could potentially allow it to act as a component in such reactions, for instance, in Ugi or Passerini-type reactions involving its carboxylic acid group.
A review of the literature, however, does not yield any specific examples of this compound's participation in any reported multicomponent reactions.
Integration into Functional Materials (if applicable to academic findings)
The broader class of 3-mercaptopropionic acid and its derivatives are known to be used in materials science, for example, as chain transfer agents in polymerizations and as capping agents for nanoparticles. atamanchemicals.comatamanchemicals.com The thiol group in these compounds can bind to metal surfaces, making them useful for creating self-assembled monolayers. multichemindia.com
Precursor in Polymer Chemistry or Supramolecular Assemblies
A thorough search of academic and patent literature did not yield specific examples or detailed research findings where this compound is utilized as a monomer or a significant building block in the synthesis of polymers. Similarly, its role in the directed self-assembly of complex supramolecular structures is not described in the available literature. Research on related structures, such as cinnamic acids and other propanoic acid derivatives, shows their utility in creating various functional materials. nih.govnih.gov However, this information is not directly applicable to the specific compound .
Components in Optoelectronic or Responsive Materials
There is currently no available research data or published studies that describe the integration of this compound into optoelectronic or responsive materials. The investigation of a compound's potential in these areas would typically involve characterization of its photophysical properties (e.g., absorption and emission spectra, quantum yield) and its response to external stimuli (e.g., light, heat, pH), none of which are documented for this specific molecule in the context of materials science. While derivatives of propanoic acid have been explored for various applications, including as anticancer candidates, this does not extend to the non-clinical materials science applications requested. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography remains a cornerstone for the analytical assessment of chemical compounds. For a chiral carboxylic acid like 3-Phenyl-3-(phenylsulfanyl)propanoic acid, both chiral and achiral chromatographic methods are indispensable.
The separation of enantiomers is crucial for chiral compounds, and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. nih.gov The enantiomeric purity of this compound can be determined by developing a method that provides baseline resolution of its R- and S-isomers.
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for resolving a broad range of racemic compounds, including those with structures analogous to the target molecule. nih.govwindows.net Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for method development. windows.netmdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ for each enantiomer, leading to different retention times.
Method development would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve optimal selectivity and resolution. mdpi.com
Table 1: Example Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition 1: Normal Phase | Condition 2: Polar Organic |
| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Acetonitrile (B52724) / Methanol / Acetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Note: These are hypothetical conditions based on methods for structurally similar arylpropionic acids and would require optimization. |
For detecting minute quantities of this compound, such as impurities or degradation products in a sample, mass spectrometry-based methods offer unparalleled sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester. researchgate.net Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. researchgate.net GC-MS can then be used to separate the derivatized analyte from other components in a mixture and provide a mass spectrum for structural confirmation and quantification. core.ac.uk
Table 2: Potential GC-MS Parameters for Trace Analysis (Post-Derivatization)
| Parameter | Example Condition |
| Derivatization Agent | MTBSTFA in Acetonitrile |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions |
| Note: This method is hypothetical and assumes successful derivatization of the target compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for polar and non-volatile compounds as it typically does not require derivatization. researchgate.net Reversed-phase HPLC using a C18 or C8 column can be coupled with a mass spectrometer to analyze this compound directly. The mobile phase would likely consist of an aqueous component (water with an acidifier like formic or acetic acid) and an organic modifier (acetonitrile or methanol). Electrospray Ionization (ESI) is a common technique for such compounds, likely operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. uni.lu This approach is highly effective for identifying process-related impurities or non-clinical degradation products.
Table 3: Potential LC-MS Parameters for Trace Analysis
| Parameter | Example Condition |
| LC Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Full Scan and/or Tandem MS (MS/MS) for structural confirmation |
| Note: This is an exemplary method that would require validation for the specific compound. |
Capillary Electrophoresis for Chirality Assessment and Purity
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it an attractive alternative to HPLC for chiral separations. chromatographytoday.com Chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com
For an acidic compound like this compound, cyclodextrins (CDs) are highly effective chiral selectors. nih.gov Neutral or charged CD derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-CD, can be used. nih.govnih.gov The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different mobilities under the applied electric field, enabling their separation. The optimization of parameters such as the type and concentration of the CD, buffer pH, and applied voltage is critical to achieving baseline separation. nih.gov Macrocyclic antibiotics like vancomycin (B549263) have also been successfully employed as chiral selectors in CE for resolving arylpropionic acids. nih.govresearchgate.net
Table 4: Potential Capillary Electrophoresis Conditions for Chiral Separation
| Parameter | Example Condition |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer at pH 6.0 |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
| Note: These conditions are based on methods for similar compounds like 3-phenyllactic acid and would need to be optimized. |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. The coupling of liquid chromatography or capillary electrophoresis to mass spectrometry (LC-MS and CE-MS) provides both separation based on physicochemical properties and mass-based identification, offering a high degree of confidence in compound identification. nih.gov For particularly complex samples, two-dimensional chromatography (e.g., GCxGC-MS) can provide a significant increase in peak capacity and resolving power, allowing for the separation of co-eluting impurities from the main component. core.ac.uk These advanced hyphenated systems would be invaluable for in-depth purity profiling and the identification of trace-level impurities in bulk samples of this compound.
Future Perspectives and Emerging Research Directions for 3 Phenyl 3 Phenylsulfanyl Propanoic Acid
Unexplored Synthetic Avenues and Methodologies
The synthesis of 3-phenyl-3-(phenylsulfanyl)propanoic acid, while achievable through established methods, presents opportunities for the exploration of novel and more efficient synthetic strategies. Current approaches likely rely on conjugate addition reactions, where a thiol adds to a cinnamic acid derivative. However, future research could focus on developing asymmetric syntheses to access enantiomerically pure forms of the molecule, which would be crucial for investigating its potential biological activities.
One promising and relatively unexplored avenue is the use of transition-metal-catalyzed reactions. For instance, a palladium-catalyzed decarbonylative thioetherification could potentially construct the C-S bond from a suitable carboxylic acid precursor. rsc.org This method offers a novel approach to forming the key thioether linkage under mild conditions.
Furthermore, enzymatic and chemo-enzymatic methods remain a largely untapped area for the synthesis of this compound and its derivatives. The use of enzymes could offer high stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Asymmetric Conjugate Addition | Access to enantiomerically pure compound | Development of chiral catalysts or auxiliaries |
| Transition-Metal Catalysis | Novel bond formations, potentially milder conditions | Exploration of palladium, copper, or nickel catalysts |
| Chemo-enzymatic Synthesis | High stereoselectivity, green chemistry | Identification and engineering of suitable enzymes |
Novel Mechanistic Insights into its Reactivity Profile
The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the thioether, and the phenyl rings. While the individual reactivity of these groups is well-understood, their interplay within this specific molecular architecture is a subject for future investigation.
Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could elucidate the pathways of its reactions. For example, understanding the mechanism of its oxidation could reveal whether the sulfur or the benzylic position is more susceptible, and how this can be controlled.
A key area for exploration is the potential for the thioether group to participate in neighboring group reactions, influencing the reactivity of the carboxylic acid. This could involve the formation of a transient sulfonium (B1226848) ion, which could facilitate or direct subsequent transformations.
Advanced Computational Modeling Applications
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound without the need for extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to model its molecular structure, vibrational frequencies, and electronic properties.
Future computational studies could focus on:
Conformational Analysis: Identifying the most stable conformations of the molecule and understanding how its shape influences its interactions with biological targets or catalysts.
Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and derivatization, providing insights that can guide experimental work.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in its characterization and to understand its electronic transitions.
A computational study on the conversion of sugars to carboxylic acids via thioesters has demonstrated the feasibility of using such methods to understand the thermodynamics and kinetics of related systems. mdpi.com
Potential as Molecular Probes for Fundamental Biological Processes
The structure of this compound, featuring both hydrophobic (phenyl groups) and polar (carboxylic acid) regions, as well as a potentially reactive thioether, makes it an interesting candidate for development as a molecular probe.
Structurally similar compounds, such as 3-phenylthio-3-nicotinyl propionic acid derivatives, have been investigated as antagonists of integrin αVβ3, suggesting that the core scaffold of this compound could be a starting point for designing probes for this important class of cell adhesion receptors. nih.gov
Future research could involve modifying the structure with reporter groups, such as fluorophores or biotin, to enable the visualization and tracking of its interactions with biological systems. These probes could be used to study processes like protein-ligand binding, enzyme activity, and cellular uptake.
Sustainability and Green Chemistry Principles in Production and Application
Applying the principles of green chemistry to the lifecycle of this compound is a critical future direction. This involves developing more sustainable synthetic methods and considering the environmental impact of its potential applications.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the possibility of deriving parts of the molecule from renewable resources.
Catalytic Methods: Favoring the use of catalytic reagents over stoichiometric ones to reduce waste. Photochemical methods for thioester synthesis from carboxylic acids and aryl halides represent a promising green alternative to traditional methods. researchgate.net
Biodegradability: Investigating the environmental fate of the compound and designing derivatives with improved biodegradability.
Discovery of Novel Transformations and Derivatizations
The functional groups of this compound provide multiple handles for chemical modification, opening the door to the discovery of novel transformations and the synthesis of a diverse library of derivatives.
Future research in this area could focus on:
Selective Transformations: Developing methods to selectively react one functional group in the presence of others. For example, selective oxidation of the thioether to a sulfoxide (B87167) or sulfone could lead to derivatives with different electronic and steric properties.
Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other functional groups to modulate the compound's solubility, stability, and biological activity.
Modification of the Phenyl Rings: Introducing substituents onto the phenyl rings to systematically probe structure-activity relationships.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-phenyl-3-(phenylsulfanyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions, leveraging the reactivity of the phenylsulfanyl group. For example, thioether formation between a phenylthiol and a β-keto acid derivative under basic conditions (e.g., NaH in THF) is a validated route . Optimization of temperature (40–60°C) and stoichiometric ratios (1:1.2 for thiol:keto acid) improves yields (>75%) and minimizes byproducts like disulfides. Purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DMSO-d6) shows characteristic signals: δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methine proton adjacent to sulfanyl), and δ 12.5 ppm (carboxylic acid proton, broad). NMR confirms the carbonyl (δ 172 ppm) and quaternary carbon (δ 55 ppm) .
- X-ray Crystallography : Single-crystal studies reveal dimeric structures stabilized by O–H⋯O hydrogen bonds (bond length: 2.65–2.70 Å) and π-π stacking (3.8–4.2 Å spacing) between phenyl rings .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous organic waste .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., ΔG, ΔH) of this compound influence its phase transitions under non-standard conditions?
- Methodological Answer : For melting/freezing transitions:
- Entropy (ΔS) : Positive for melting (ΔS > 0) due to increased disorder; negative for freezing (ΔS < 0).
- Enthalpy (ΔH) : Melting is endothermic (ΔH > 0), while freezing is exothermic (ΔH < 0).
- Spontaneity : At -20°C (below melting point), freezing is spontaneous (ΔG < 0) as ΔH dominates over TΔS. Differential Scanning Calorimetry (DSC) can quantify these parameters .
Q. What computational strategies are effective in modeling the hydrogen-bonding network and intermolecular interactions of this compound in crystal lattices?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict hydrogen bond strengths (e.g., O–H⋯O interactions).
- Molecular Dynamics (MD) : Simulate packing efficiency in crystal lattices using force fields like AMBER. Compare results with experimental crystallographic data (e.g., CCDC 1433300) .
Q. What bioactivity mechanisms have been proposed for derivatives of this compound, particularly in enzyme inhibition?
- Methodological Answer : Analogues like PF 356231 act as non-chelating MMP-12 inhibitors (IC50 = 14 nM) by binding to the enzyme’s S1’ pocket via hydrophobic interactions with the phenylsulfanyl group. Competitive inhibition assays (e.g., fluorogenic substrate cleavage) and docking studies (AutoDock Vina) validate binding affinities .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare data with high-purity reference standards (e.g., NIST-certified samples).
- Crystallographic Consistency : Confirm unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å, c = 7.8 Å) against published structures .
- Batch Analysis : Use HPLC-MS to detect trace impurities (e.g., residual solvents) that may alter physical properties .
Tables of Key Parameters
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 145–148°C | |
| X-ray O–H⋯O Bond Length | 2.68 Å | |
| MMP-12 Inhibition (IC50) | 14 nM (PF 356231 analogue) | |
| NMR (DMSO-d6) | δ 7.2–7.5 (aromatic), δ 3.8 (CH) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
